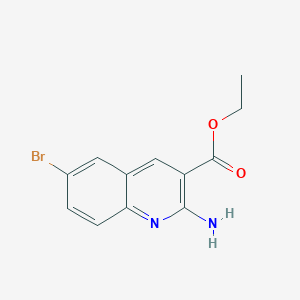![molecular formula C12H10N2O2 B13682464 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl group at the 2-position and a methoxy group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl-containing aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-furylcarboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-(2-furyl)-7-methoxy-1,2-dihydroimidazo[1,2-a]pyridine.
Substitution: Formation of halogenated derivatives such as 2-(2-furyl)-7-methoxy-3-bromoimidazo[1,2-a]pyridine.
科学的研究の応用
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 7-position.
7-Methoxyimidazo[1,2-a]pyridine: Lacks the furyl group at the 2-position.
2-(2-Furyl)-7-chloroimidazo[1,2-a]pyridine: Has a chloro group instead of a methoxy group at the 7-position.
Uniqueness
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable scaffold for drug development .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-(furan-2-yl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-16-11/h2-8H,1H3 |
InChIキー |
CCLZSNGNNMKMTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)



![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)


![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)

